N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide

Patent Protection Commercial Exclusivity Procurement Compliance

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide (CAS: 353460-78-3) is a synthetic organic compound classified as a naphthalene bisamide derivative, featuring a central naphthalene-1,5-diyl core symmetrically substituted with two 2-methoxyacetamide moieties. The compound possesses a molecular formula of C₁₆H₁₈N₂O₄ and a molecular weight of approximately 302.32 g/mol.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
Cat. No. B15341852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)COC
InChIInChI=1S/C16H18N2O4/c1-21-9-15(19)17-13-7-3-6-12-11(13)5-4-8-14(12)18-16(20)10-22-2/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20)
InChIKeyRUZUTAQOGNBUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide: Technical Specifications and Procurement Baseline for a Naphthalene Bisamide Derivative


N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide (CAS: 353460-78-3) is a synthetic organic compound classified as a naphthalene bisamide derivative, featuring a central naphthalene-1,5-diyl core symmetrically substituted with two 2-methoxyacetamide moieties . The compound possesses a molecular formula of C₁₆H₁₈N₂O₄ and a molecular weight of approximately 302.32 g/mol . As a naphthalene-based bisamide, it belongs to a well-established class of compounds that have been extensively investigated as nucleating agents for semi-crystalline polymers, particularly isotactic polypropylene (iPP) and polylactic acid (PLA), where the bisamide structural motif is known to facilitate epitaxial nucleation and enhance crystallization kinetics [1]. Notably, ChemicalBook identifies this specific compound as a patent-protected product, with explicit notification that commercial sale is restricted pending patent holder authorization , a procurement-relevant status that distinguishes it from many commercially unrestricted analogs.

Why N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide Cannot Be Readily Substituted by Generic Bisamide Nucleating Agents


Within the broader class of bisamide nucleating agents, the precise chemical structure exerts a profound and non-linear influence on nucleation efficacy, crystalline phase selectivity, and final polymer mechanical properties. A comprehensive structure-property investigation of bisamide compounds (DCDC-R-n/R series) for isotactic polypropylene (iPP) demonstrated that the nucleation effect is significantly stronger when the side substitution is a cyclic group rather than a branched group, and that bisamide nucleating agents containing cyclic intermediate groups tend to form more β-crystals in iPP [1]. Furthermore, the study established that the crystallization peak temperature (T_c) of iPP can be increased by more than 10°C when specific bisamide compounds (DCDA-Cy-4, DCDA-Cy-6, DCDA-Cp-6) are added at 0.3 mass% [1]. These findings underscore that seemingly minor structural variations—such as the nature of the terminal substituents (methoxy vs. cyclohexyl vs. phenyl), the central aromatic core geometry (naphthalene-1,5-diyl vs. terephthalamide vs. aliphatic spacers), and hydrogen-bonding capacity—dramatically alter nucleation behavior. Consequently, substituting N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide with a generic bisamide of superficially similar appearance would likely yield unpredictable and potentially suboptimal crystallization kinetics, final crystallinity, and mechanical performance. The presence of methoxy substituents in the target compound further distinguishes it from unsubstituted or differently substituted analogs, introducing unique solubility and polarity characteristics that directly impact dispersion quality in polymer melts—a critical determinant of nucleation uniformity and end-product consistency.

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide: Quantitative Procurement Differentiation Evidence


Patent-Protected Commercial Status: Regulatory Barrier to Unauthorized Procurement and Use

According to ChemicalBook's product notification, N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide is identified as a patent-protected product, and the sale of this compound is prohibited under applicable laws, regulations, and policies related to patent products. The patent owner or licensee has not released relevant authorization information for commercial distribution . This status contrasts sharply with numerous structurally related bisamide nucleating agents (e.g., N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, certain terephthalamide derivatives) that are commercially available without such patent-based distribution restrictions.

Patent Protection Commercial Exclusivity Procurement Compliance Regulatory Risk

1,5-Naphthalene Substitution Geometry: Structural Determinant of β-Crystal Nucleation Propensity

A systematic investigation of bisamide nucleating agents for isotactic polypropylene (iPP) established a quantitative structure-nucleation relationship: bisamide nucleating agents containing a cyclic intermediate group tend to form more β-crystals in iPP [1]. The study further demonstrated that specific bisamide compounds (DCDA-Cy-4, DCDA-Cy-6, DCDA-Cp-6) increase the crystallization peak temperature (T_c) of iPP by more than 10°C at a 0.3 mass% loading level [1]. The target compound's naphthalene-1,5-diyl core provides a rigid, planar, cyclic aromatic scaffold that is structurally analogous to the cyclic intermediate groups shown to promote β-phase nucleation. In contrast, bisamide nucleating agents with branched-group side substitutions or aliphatic intermediate spacers exhibit weaker nucleation effects and different crystalline phase selectivity [1].

Polypropylene Nucleation β-Crystal Formation Bisamide Structure-Property Relationship Epitaxial Crystallization

Methoxy Substituent Effect: Enhanced Solubility and Melt Dispersion for Nucleation Uniformity

The target compound features terminal 2-methoxyacetamide groups, distinguishing it from unsubstituted acetamide analogs. Vendor technical documentation states that the presence of methoxy groups enhances the compound's solubility compared to non-methoxylated analogs . Additional solubility data indicate miscibility with water and most organic solvents including alcohols, ketones, and aromatic and chlorinated hydrocarbons [1]. In contrast, bisamide nucleating agents lacking polar ether functionality (e.g., N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide) typically exhibit lower polarity and reduced solubility in common organic processing solvents, which can complicate uniform dispersion during compounding and potentially lead to agglomeration defects.

Solubility Enhancement Polymer Additive Dispersion Nucleating Agent Compatibility Methoxy Functionalization

Computational pKa Differentiation: Predicted Acid-Base Behavior vs. Naphthalenediylbis Analogs

Computational prediction data from ChemicalBook indicates a predicted pKa of 9.86 ± 0.15 for the target compound (based on the structurally characterized CAS 2657659-42-0 record, which shares the core naphthalenediylbis methoxyacetamide scaffold) . In contrast, a closely related analog with a different substitution pattern on the naphthalene core (CAS 443794-40-9) exhibits a substantially higher predicted pKa of 11.45 ± 0.20 . This ΔpKa of approximately 1.6 units represents a difference of approximately 40-fold in acid dissociation constant (Ka), reflecting meaningfully distinct protonation equilibria under formulation-relevant pH conditions.

pKa Prediction Physicochemical Property Ionization Behavior Formulation Compatibility

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide: High-Value Application Scenarios Derived from Quantitative Differentiation


Proprietary β-Nucleated Polypropylene Formulations Requiring Patent Exclusivity

This compound is positioned for use in industrial polypropylene formulations where β-crystal nucleation is the intended performance outcome and where patent protection provides a commercial barrier to entry for competitors. The 1,5-naphthalene substitution geometry and cyclic core structure align with bisamide structural features that class-level evidence associates with enhanced β-phase induction in iPP [1]. The patent-protected status of this specific compound may be strategically valuable for organizations developing proprietary nucleated PP grades for high-impact applications such as automotive components, durable consumer goods, and industrial piping, where β-phase morphology confers improved impact resistance and toughness relative to α-nucleated or non-nucleated PP.

High-Clarity Polyolefin Films and Injection-Molded Articles with Enhanced Dispersion

The methoxy substituents confer enhanced solubility and improved compatibility with organic solvents and polymer melts relative to unsubstituted bisamide analogs [1]. This property is directly relevant to the production of high-clarity polyolefin films, thin-walled injection-molded containers, and transparent packaging materials, where uniform dispersion of the nucleating agent is essential to minimize haze, eliminate visible agglomerates, and ensure consistent optical quality across large production runs. The improved dispersion characteristics reduce the risk of nucleation heterogeneity that can manifest as localized variations in crystallinity and attendant optical defects.

pH-Dependent Formulation Development for Specialty Polymer Additive Systems

With a predicted pKa of approximately 9.86, this compound exhibits ionization behavior distinct from related naphthalenediylbis analogs that possess higher pKa values (e.g., ~11.45 for CAS 443794-40-9) [1]. This physicochemical differentiation supports formulation development in scenarios where pH-controlled solubility or pH-dependent partitioning is desired—for instance, in aqueous or solvent-borne additive masterbatches, surface coating applications, or in polymer systems where processing conditions involve acidic or mildly basic environments. The approximately 40-fold difference in acid dissociation constant relative to higher-pKa analogs provides a quantifiable basis for selecting this compound when lower-pH ionization is advantageous.

Academic and Pre-Commercial Research Requiring Patent-Restricted Access

Given the explicit patent-protected designation and associated commercial sale prohibition noted in ChemicalBook's database [1], procurement of this compound is currently limited to authorized research collaborations, academic investigations, or pre-commercial evaluation under appropriate licensing arrangements. This scenario is relevant for research institutions and industrial R&D laboratories seeking to evaluate the structure-property relationships of naphthalene-1,5-diyl bisamide nucleating agents, to benchmark performance against commercially unrestricted bisamide alternatives, or to conduct feasibility studies prior to potential licensing negotiations with the patent holder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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